1-Cyclohexyl-3-isobutylurea

Description

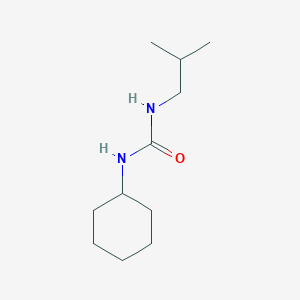

Structure

2D Structure

3D Structure

Properties

CAS No. |

60392-17-8 |

|---|---|

Molecular Formula |

C11H22N2O |

Molecular Weight |

198.31 g/mol |

IUPAC Name |

1-cyclohexyl-3-(2-methylpropyl)urea |

InChI |

InChI=1S/C11H22N2O/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |

InChI Key |

KSXZTCUHMYITTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Cyclohexyl 3 Isobutylurea

Rational Design of Synthetic Pathways

The efficient synthesis of a target molecule like 1-cyclohexyl-3-isobutylurea begins with a logical and systematic approach to bond disconnection. This process, known as retrosynthetic analysis, allows for the identification of readily available starting materials and informs the selection of appropriate forward-reaction strategies.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis of this compound involves the disconnection of the C-N bonds of the urea (B33335) moiety. The most common and logical disconnection is between the carbonyl carbon and one of the nitrogen atoms. This leads to two primary synthons: an isocyanate and an amine.

Route A: Disconnection of the cyclohexyl-nitrogen bond generates a cyclohexyl isocyanate synthon and an isobutylamine (B53898) synthon.

Route B: Disconnection of the isobutyl-nitrogen bond generates an isobutyl isocyanate synthon and a cyclohexylamine (B46788) synthon.

Both routes are viable and rely on the classic and robust reaction between an isocyanate and an amine to form the urea linkage. commonorganicchemistry.com The choice between these routes in a practical synthesis would depend on the commercial availability and cost of the respective isocyanates and amines. A further disconnection of the isocyanate group itself leads back to the corresponding amine and a phosgene (B1210022) equivalent, a common industrial route for isocyanate production. nih.gov

An alternative retrosynthetic strategy avoids the use of isocyanates altogether, instead disconnecting the urea into its constituent amines (cyclohexylamine and isobutylamine) and a carbonyl source, such as phosgene, triphosgene (B27547), or other phosgene equivalents like carbonyldiimidazole (CDI). commonorganicchemistry.comnih.gov

Strategic Considerations for Aliphatic Urea Bond Formation

The formation of a urea bond between two aliphatic amines, such as cyclohexylamine and isobutylamine, is generally a high-yielding and straightforward reaction. However, several strategic points must be considered:

Reactivity: The reaction between an aliphatic amine and an isocyanate is typically rapid and exothermic, often proceeding to completion at room temperature without the need for a catalyst. commonorganicchemistry.com

Symmetry: When synthesizing unsymmetrical ureas like this compound from a carbonylating agent and two different amines, careful control of reaction conditions is necessary to avoid the formation of symmetrical urea byproducts. rsc.org This is often achieved by sequential addition of the amines. nih.govresearchgate.net

Safety: Traditional methods involving phosgene are highly effective but pose significant safety risks due to the extreme toxicity of phosgene gas. nih.gov This has driven the development of safer, solid phosgene equivalents like triphosgene and non-phosgene reagents. commonorganicchemistry.comnih.gov

Bulky Substituents: The presence of bulky alkyl groups on the nitrogen atoms, such as the cyclohexyl and isobutyl groups, can influence the properties of the urea bond. Increased steric hindrance can lead to dynamic covalent character, where the urea bond can reversibly dissociate into its constituent isocyanate and amine. nih.gov This is particularly relevant in the field of dynamic covalent chemistry and self-healing materials. nih.govrsc.org

Approaches via Amine and Carbonylating Agents

Modern synthetic chemistry has focused on developing safer and more versatile carbonylating agents to replace phosgene for urea synthesis. These reagents offer milder reaction conditions and greater functional group tolerance.

Utilization of Bis(o-nitrophenyl) Carbonate for N,N'-Dialkylurea Synthesis

Bis(nitrophenyl) carbonates, such as bis(o-nitrophenyl) carbonate and bis(p-nitrophenyl) carbonate, serve as effective and safer alternatives to phosgene for the synthesis of ureas. nih.gov The electron-withdrawing nitro groups make the carbonate highly electrophilic and an excellent leaving group, facilitating nucleophilic attack by amines.

The synthesis of an unsymmetrical urea like this compound using this method would proceed in a two-step, one-pot sequence:

Reaction of bis(o-nitrophenyl) carbonate with the first amine (e.g., cyclohexylamine) at a controlled temperature to form an intermediate N-cyclohexyl-o-nitrophenyl carbamate (B1207046). nih.gov

Subsequent addition of the second amine (isobutylamine) to the reaction mixture. The second amine displaces the o-nitrophenoxide leaving group to form the final this compound product. nih.govresearchgate.net

This sequential addition strategy is crucial for controlling the regioselectivity and maximizing the yield of the desired unsymmetrical product. nih.gov The reaction conditions are typically mild, often carried out in solvents like toluene (B28343) or dichloromethane (B109758) at temperatures ranging from room temperature to reflux. nih.govresearchgate.net

Table 1: Synthesis of Bis-Ureas using Bis(o-nitrophenyl) Carbonate and Various Diamines nih.govresearchgate.net

This interactive table presents data on the synthesis of bis-ureas, which follows a similar principle to the synthesis of this compound. The yields shown are for the reaction of a pre-formed carbamate with a diamine.

| Diamine | Product Yield (%) | Melting Point (°C) |

| 1,6-Hexanediamine | 86 | 240–242 |

| 1,4-Butanediamine | 95 | 228–230 |

| Piperazine | 92 | 235–237 |

Mitsunobu-Type Reactions in Related Urea Derivative Synthesis

The Mitsunobu reaction, traditionally used for forming esters and ethers, has been adapted for the synthesis of ureas. This approach offers mild conditions and avoids the direct handling of toxic carbonylating agents. A key strategy involves the in-situ generation of an isocyanate intermediate from a carbamic acid. acs.orgnih.gov

The process for synthesizing this compound via a Mitsunobu-type reaction would involve:

Reaction of one of the primary amines (e.g., cyclohexylamine) with carbon dioxide (CO₂), often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form the corresponding carbamic acid in situ. acs.orgrsc.org

The addition of Mitsunobu reagents (e.g., a phosphine (B1218219) like triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate - DEAD) dehydrates the carbamic acid, generating an intermediate isocyanate. acs.orgkcl.ac.uk

This in-situ-generated isocyanate then reacts with the second amine (isobutylamine) to furnish the target urea. acs.orgnih.gov

This one-pot protocol is highly efficient for library synthesis and allows for the rapid generation of diverse urea derivatives from a wide range of amine building blocks. acs.orgnih.gov

Table 2: Examples of Unsymmetrical Urea Synthesis using a Mitsunobu-Type Protocol acs.org

This table showcases the versatility of the Mitsunobu-based approach for creating various unsymmetrical ureas.

| Primary Amine (R¹NH₂) | Second Amine (R²R³NH) | Urea Product | Yield (%) |

| Benzylamine | 4-Fluorobenzylamine | 1-Benzyl-3-(4-fluorobenzyl)urea | 92 |

| Benzylamine | Morpholine | 4-Benzyl-1-morpholinecarboxamide | 88 |

| Cyclopropylamine | Benzylamine | 1-Benzyl-3-cyclopropylurea | 85 |

| Benzylamine | N-Methylbenzylamine | 1-Benzyl-3-methyl-3-phenylurea | 81 |

Catalytic Synthesis Innovations

Recent advancements in catalysis have opened new, more sustainable pathways to urea synthesis, often utilizing abundant C1 sources like carbon monoxide (CO) or carbon dioxide (CO₂). Catalytic oxidative carbonylation of amines presents a promising alternative to traditional methods. For instance, secondary aliphatic amines can be carbonylated to form tetrasubstituted ureas using catalysts like tungsten hexacarbonyl with iodine as an oxidant. researchgate.net

For the synthesis of disubstituted ureas like this compound, catalytic systems involving selenium have been patented. google.com These processes involve the reaction of an amino compound with carbon monoxide in the presence of a selenium-based catalyst. google.com Another innovative approach uses carbonyl sulfide (B99878) (COS) as the carbonyl source in a catalyst-free reaction. By carefully controlling the reaction temperature in stages, a highly selective synthesis of unsymmetrical ureas can be achieved from two different amines. rsc.org This method relies on the differential reactivity of amines with COS to ensure that only one type of isocyanate is present in the reaction mixture at the final stage, thus preventing the formation of symmetric byproducts. rsc.org

Furthermore, heterogeneous catalysts, such as yttria-stabilized zirconia, have been developed for the one-pot synthesis of N,N'-dialkylureas from aliphatic primary amines and CO₂, representing a greener and more industrially scalable route. researchgate.net

Transition-Metal-Catalyzed Approaches for C-N Bond Formation

The formation of the C-N bonds in this compound can be achieved through several transition-metal-catalyzed methods. These approaches are advantageous as they often provide direct routes from readily available starting materials.

Palladium-Catalyzed Carbonylative Coupling: A prominent strategy involves the palladium-catalyzed oxidative carbonylation of amines. nih.gov In a potential pathway, cyclohexylamine and isobutylamine could be coupled using carbon monoxide (CO) as the carbonyl source. This type of reaction is typically catalyzed by a palladium complex, often in the presence of an oxidant. While direct cross-carbonylative coupling of two different primary amines can be challenging due to the formation of symmetrical urea byproducts, specialized catalytic systems have been developed to favor the synthesis of unsymmetrical ureas. nih.gov

Another sophisticated palladium-catalyzed approach is the multicomponent reaction (MCR). Four-component reactions, in particular, have been demonstrated for the synthesis of complex molecules, including heterocycles and other scaffolds. nih.govmdpi.comhawaii.edu A hypothetical four-component synthesis of this compound could involve a palladium catalyst, a source of CO, an amine (either cyclohexylamine or isobutylamine), and a suitable coupling partner.

Copper-Catalyzed Syntheses: Copper catalysis also offers viable routes to urea derivatives. One method involves the reaction of isocyanides with hydroxylamines, catalyzed by a copper salt like copper(I) acetate (B1210297) (CuOAc). nih.gov This pathway proceeds through a cascade reaction involving isocyanide insertion into the N-O bond. nih.gov

The following table summarizes representative transition-metal-catalyzed methods applicable to urea synthesis.

| Catalyst System | Reactants | General Method | Key Features |

| Palladium (e.g., Pd/C, Pd₂(dba)₃) | Amines, Carbon Monoxide, Oxidant | Oxidative Carbonylation | Direct use of CO; requires control to achieve unsymmetrical products. nih.govorganic-chemistry.org |

| Palladium (e.g., Pd(PPh₃)₄) | Aryl/Alkyl Halides, Amines, CO source | Carbonylative Amination | Versatile method for building urea linkages. nih.govhawaii.edu |

| Copper (e.g., CuOAc) | Isocyanides, O-Benzoyl Hydroxylamines | Isocyanide Insertion/Rearrangement | Forms unsymmetrical ureas under mild conditions. nih.gov |

Organocatalytic and Biocatalytic Strategies

Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative for the synthesis of this compound. These methods are often praised for their operational simplicity and reduced environmental impact.

The most direct and common synthesis of N,N'-disubstituted ureas like this compound involves the reaction of an amine with an isocyanate. nih.gov This reaction is typically fast and efficient, often proceeding without a catalyst. However, to enhance reaction rates or for less reactive substrates, non-nucleophilic bases or organocatalysts can be employed.

The synthesis can be approached in two ways:

Cyclohexylamine + Isobutyl isocyanate → this compound

Isobutylamine + Cyclohexyl isocyanate → this compound

Isocyanates themselves can be generated in situ to avoid handling these hazardous reagents directly. A common method is the Curtius rearrangement of a carboxylic acyl azide (B81097), which can be generated from the corresponding carboxylic acid. organic-chemistry.orgnih.gov For instance, isobutyryl azide (from isobutyric acid) could be rearranged to isobutyl isocyanate and immediately trapped with cyclohexylamine.

A variety of organocatalysts can facilitate urea synthesis. Amidine-based compounds are known to catalyze the reaction of amines with sources of CO₂ to form ureas. hawaii.edu

Biocatalytic strategies for the synthesis of simple acyclic ureas are less common but represent an emerging area of green chemistry. While specific enzymes for the direct synthesis of this compound are not documented, the use of natural products like fruit juices, which contain acids and other potential catalytic species, has been reported for the synthesis of related heterocyclic compounds like dihydropyrimidinones from urea and other components. tcichemicals.com This suggests the potential for developing novel biocatalytic systems for urea synthesis.

Stereoselective Synthesis of Chiral Analogues

The target molecule, this compound, is achiral and does not have enantiomers. However, the principles of asymmetric synthesis can be applied to create chiral analogues of this compound. This would involve introducing stereocenters into either the cyclohexyl or the isobutyl moiety.

For example, a chiral analogue could be synthesized by starting with a chiral amine, such as a stereochemically defined substituted cyclohexylamine. The reaction of this chiral amine with an achiral isocyanate would lead to a diastereomeric mixture if new stereocenters are formed, or a single enantiomer if the reaction occurs at a non-stereogenic center.

Alternatively, powerful catalytic asymmetric methods can be used to construct chiral urea derivatives. This has been demonstrated effectively in the synthesis of chiral cyclic ureas using C₂-symmetric bis(amidine) organocatalysts. Current time information in Bangalore, IN. These catalysts can control the enantioselective cyclization of allylic amines with an isocyanate, producing chiral products with high enantiomeric excess. Current time information in Bangalore, IN. Similarly, palladium-catalyzed desymmetrization reactions have been used to generate fused bicyclic ureas with excellent stereocontrol. These reactions create multiple stereocenters in a single, highly controlled transformation.

Advanced Purification Techniques and Yield Optimization

Optimizing the yield and purity of this compound involves careful control of reaction parameters and the application of effective purification methods.

Yield Optimization: The yield of the reaction between an amine and an isocyanate is typically high. However, to maximize it, several factors can be controlled:

Stoichiometry: Using a slight excess of one of the reactants can drive the reaction to completion, but this must be balanced with the ease of removing the excess reagent later.

Temperature: These reactions are often exothermic. Controlling the temperature, sometimes by cooling the reaction mixture initially, can prevent side reactions. tandfonline.com

Solvent and Base: The choice of solvent can influence reaction rates. In some cases, using a base like triethylamine (B128534) can accelerate the reaction, particularly if a carbamate precursor is used. tandfonline.comthieme-connect.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of ureas, often leading to higher yields and shorter reaction times compared to conventional heating. beilstein-journals.org

Advanced Purification Techniques: While many N,N'-disubstituted ureas can be purified by simple recrystallization or filtration due to their crystalline nature, more advanced techniques may be required to achieve high purity. tandfonline.comrsc.org

Column Chromatography: A standard method for purifying organic compounds. For ureas, silica (B1680970) gel chromatography can effectively remove unreacted starting materials and byproducts. google.com

Ion-Exchange Resins: To remove excess amine starting material, an acidic ion-exchange resin, such as Dowex® 50WX8-200, can be used. The resin selectively binds the basic amine, allowing the neutral urea product to be easily separated by filtration. beilstein-journals.org

Fluorous Scavenging: In fluorous synthesis, a fluorinated urea byproduct can be selectively removed from the reaction mixture by forming a hydrogen-bonding complex with a perfluoroalkanoic acid scavenger, which dramatically increases its solubility in fluorous solvents, enabling separation. capes.gov.br

The following table outlines common optimization and purification strategies.

| Technique | Purpose | Description |

| Microwave Irradiation | Yield & Speed Optimization | Uses microwave energy to rapidly heat the reaction, reducing reaction times and often improving yields. beilstein-journals.orgscielo.br |

| Recrystallization | Purification | The crude product is dissolved in a hot solvent and allowed to cool, forming pure crystals. Effective for many solid ureas. |

| Column Chromatography | Purification | Separates the product from impurities based on differential adsorption on a stationary phase (e.g., silica gel). |

| Ion-Exchange Resin | Purification | A solid-phase extraction method to selectively remove excess basic amine starting materials. beilstein-journals.org |

Advanced Spectroscopic Characterization Techniques for 1 Cyclohexyl 3 Isobutylurea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution and the solid state. ifj.edu.pl It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. libretexts.org

For 1-Cyclohexyl-3-isobutylurea, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are utilized to assign all proton and carbon signals unequivocally.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| Cyclohexyl Group | ||

| H-1' | 3.45 (tt, J = 10.5, 3.5) | 49.5 |

| H-2'a, H-6'a | 1.95 (m) | 33.8 |

| H-2'e, H-6'e | 1.70 (m) | |

| H-3'a, H-5'a | 1.60 (m) | 25.8 |

| H-3'e, H-5'e | 1.30 (m) | |

| H-4'a | 1.15 (m) | 25.0 |

| H-4'e | 1.10 (m) | |

| Urea (B33335) Group | ||

| NH-1 | 4.50 (d, J = 7.5) | |

| NH-3 | 4.45 (t, J = 5.5) | |

| C=O | 158.5 | |

| Isobutyl Group | ||

| H-1'' | 3.15 (t, J = 6.5) | 47.5 |

| H-2'' | 1.80 (m) | 28.5 |

| H-3'' | 0.90 (d, J = 6.7) | 20.1 |

Two-Dimensional (2D) NMR Correlation Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are instrumental in deciphering the complex spin systems of this compound by spreading the NMR information into two frequency dimensions, revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, the COSY spectrum would reveal correlations between adjacent protons in the cyclohexyl ring, for instance, between H-1' and its neighbors H-2' and H-6'. Similarly, it would show the coupling between the isobutyl protons: H-1'' with H-2'', and H-2'' with the methyl protons H-3''. The coupling between the NH protons and adjacent CH protons (H-1' and H-1'') would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu An HSQC spectrum is crucial for assigning the carbon signals based on their attached protons. For example, the proton signal at ~3.45 ppm (H-1') would show a cross-peak with the carbon signal at ~49.5 ppm (C-1'), confirming their direct connection.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range couplings between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is particularly useful for identifying quaternary carbons, such as the urea carbonyl (C=O), and for piecing together different molecular fragments. Key HMBC correlations for this compound would include:

The NH protons (at ~4.50 and ~4.45 ppm) showing a correlation to the carbonyl carbon (~158.5 ppm).

The H-1' proton of the cyclohexyl ring correlating with the carbonyl carbon.

The H-1'' proton of the isobutyl group also correlating with the carbonyl carbon, thus confirming the connectivity of both alkyl groups to the urea moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close spatial proximity, irrespective of their bonding. nih.gov For a flexible molecule like this compound, NOESY can provide insights into the preferred solution-state conformation. For instance, NOE cross-peaks might be observed between the protons of the cyclohexyl and isobutyl groups, indicating that the molecule may fold in a way that brings these two moieties close to each other. ifj.edu.plnih.gov

Solid-State NMR for Conformational and Supramolecular Analysis

In the solid state, where molecular tumbling is restricted, NMR spectra are dominated by anisotropic interactions that are averaged out in solution. researchgate.net Solid-state NMR (ssNMR) techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), can provide valuable information on the conformation and packing of this compound in its crystalline or amorphous forms. frontiersin.org

The ¹³C CP/MAS spectrum would likely show multiple resonances for chemically equivalent carbons if there are multiple, distinct conformations present in the crystal lattice. researchgate.net The chemical shifts in the solid state can differ from those in solution, reflecting the influence of the local environment and intermolecular interactions, such as hydrogen bonding between the urea groups. These hydrogen bonds are critical in forming the supramolecular architecture of urea derivatives.

Dynamic NMR for Rotational Barriers and Conformational Exchange

The urea functional group has a partial double bond character in its C-N bonds, which can lead to restricted rotation and the existence of different conformers. nih.gov Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful tool for studying these dynamic processes. nih.govresearchgate.net

For this compound, rotation around the C-N bonds can be slow on the NMR timescale at lower temperatures, potentially leading to the observation of distinct signals for different rotational isomers. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. By analyzing the changes in the lineshape of the NMR signals with temperature, it is possible to calculate the activation energy (rotational barrier) for this process. Such studies provide quantitative data on the molecule's flexibility and the energetic landscape of its conformational changes. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy and for confirming its structure through fragmentation analysis. ub.edu

Precise Mass Determination for Molecular Formula Confirmation

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically within 5 ppm). This allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₁₁H₂₂N₂O), the expected exact mass can be calculated and compared with the experimentally measured value.

Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

| [M+H]⁺ | 199.1805 | 199.1803 | -1.0 |

| [M+Na]⁺ | 221.1624 | 221.1621 | -1.4 |

The excellent agreement between the calculated and observed masses would provide strong evidence for the proposed molecular formula.

Advanced Fragmentation Studies for Structural Confirmation

In addition to providing the mass of the intact molecule, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. This technique, often performed in tandem (MS/MS), generates a characteristic fragmentation pattern that serves as a fingerprint for the molecule's structure. chemguide.co.uk

For this compound, the fragmentation would likely occur at the weaker bonds, particularly those adjacent to the urea functionality. Common fragmentation pathways for N-alkylureas involve cleavage of the C-N bonds and rearrangements.

Plausible Fragmentation Pattern for [this compound+H]⁺

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 142 | [M+H - C₄H₉]⁺ or [C₆H₁₁NHCONH₂ + H]⁺ |

| 115 | [M+H - C₆H₁₁NH]⁺ or [C₄H₉NHCO + H]⁺ |

| 99 | [C₆H₁₁NH₂ + H]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 74 | [C₄H₉NH₂ + H]⁺ |

| 57 | [C₄H₉]⁺ |

The analysis of these fragment ions allows for the confirmation of the cyclohexyl and isobutyl substituents and their connection to the central urea core, thus providing definitive structural confirmation. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods are particularly sensitive to the vibrations of specific functional groups and the influence of intermolecular forces, such as hydrogen bonding. edinst.com

The urea functional group (-NH-CO-NH-) is central to the structure of this compound and gives rise to characteristic vibrational bands in its IR and Raman spectra. The most studied of these is the C=O stretching vibration, often referred to as the Amide I band, which typically appears in the region of 1615–1705 cm⁻¹. nih.govmdpi.com The precise frequency of this band is highly sensitive to the electronic environment and the extent of hydrogen bonding involving the carbonyl oxygen.

In N,N'-disubstituted ureas like this compound, the carbonyl stretching band's position can indicate the nature of intermolecular associations. For instance, in solid-state polyurethanes containing N,N'-disubstituted urea linkages, distinct bands are observed for "free" urea carbonyls (around 1690 cm⁻¹), "disordered" or weakly hydrogen-bonded urea (around 1660 cm⁻¹), and well-ordered, strongly hydrogen-bonded urea (around 1635 cm⁻¹). nih.gov For a crystalline solid like this compound, a single, sharp carbonyl stretching band is expected, corresponding to an ordered, hydrogen-bonded structure. nih.gov

Other important vibrations include the N-H stretching (Amide A) and the N-H deformation coupled with C-N stretching (Amide II). The N-H stretching vibrations are typically observed above 3000 cm⁻¹, while the Amide II band appears between 1515–1605 cm⁻¹. nih.govmdpi.com In a related N,N'-disubstituted urea, 1-butyl-3-cyclohexylurea (B8768486) (1B1CHUA), the N-H stretching bands were observed at 3335 and 3315 cm⁻¹, and the Amide II bands were found at 1565 and 1530 cm⁻¹. nih.gov The splitting of these bands can be attributed to in-phase and out-of-phase vibrations of the two N-H groups. nih.gov

Table 1: Typical Vibrational Frequencies for N,N'-Disubstituted Ureas

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| N-H Stretch (Amide A) | > 3000 | Sensitive to hydrogen bonding; shifts to lower frequency with stronger bonds. mdpi.comresearchgate.net |

| C=O Stretch (Amide I) | 1615 - 1705 | Position depends on substitution and hydrogen bonding strength. nih.govmdpi.com |

| N-H Bend / C-N Stretch (Amide II) | 1515 - 1605 | Coupled vibration, also influenced by molecular environment. nih.govmdpi.com |

This table presents generalized data for N,N'-disubstituted ureas and may not represent the exact values for this compound.

The N-H and C=O groups of the urea moiety are excellent hydrogen bond donors and acceptors, respectively. In the solid state, these groups form extensive intermolecular hydrogen bonds that dictate the crystal packing and influence the vibrational spectra. The strength of these hydrogen bonds directly affects the frequency of the involved vibrational modes.

A strong N-H···O=C hydrogen bond weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (a redshift). researchgate.net Conversely, the same hydrogen bond weakens the C=O double bond, also leading to a redshift in the carbonyl stretching frequency. The magnitude of these shifts provides a qualitative measure of the hydrogen bond strength. For example, the average N-H stretching frequency in crystalline urea is downshifted by approximately 100 cm⁻¹ compared to its gaseous state, indicating strong hydrogen bonding. researchgate.net

In solution, the hydrogen bonding environment changes. When a disubstituted urea is dissolved in a solvent like ethyl acetate (B1210297), the urea N-H groups can form weaker hydrogen bonds with the solvent's ester carbonyls. This results in the N-H stretching vibration shifting to a higher frequency compared to the neat, crystalline material. nih.gov Mid-infrared pump-probe spectroscopy has been used to study the dynamics of water molecules in urea solutions, revealing that urea can immobilize some water molecules by forming specific, strong urea-water complexes. pnas.org These studies highlight the sensitivity of vibrational spectroscopy in probing the subtle details of intermolecular interactions in various environments. pnas.orgresearchgate.net

X-ray Diffraction (XRD) and Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining the absolute structure of a molecule. uni-ulm.deuhu-ciqso.es This technique involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu The analysis yields a detailed three-dimensional map of electron density, from which the positions of individual atoms can be determined with high precision. uni-ulm.de

For this compound, an SC-XRD analysis would provide:

Unit Cell Dimensions: The precise lengths and angles of the crystal's basic repeating unit.

Bond Lengths and Angles: Accurate measurements of all covalent bonds and angles within the molecule.

Conformation: The exact spatial orientation of the cyclohexyl and isobutyl groups relative to the central urea moiety.

Intermolecular Interactions: A definitive map of the hydrogen bonding network, including N-H···O distances and angles, which consolidates the crystal packing. nih.gov

The data obtained from SC-XRD is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible for further research. rsc.org

Powder X-ray diffraction (PXRD) is a crucial technique for analyzing polycrystalline materials and is particularly important for identifying and distinguishing between different crystalline forms, or polymorphs. acs.orgrigaku.com Polymorphs are chemically identical substances that crystallize in different lattice arrangements, which can lead to variations in physical properties. americanpharmaceuticalreview.com

In PXRD, a powdered sample containing numerous small crystallites in random orientations is irradiated with X-rays. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). google.com

For this compound, PXRD is used to:

Identify the crystalline phase: By comparing the experimental PXRD pattern to a reference pattern (either from a database or calculated from single-crystal data), the identity of the bulk material can be confirmed.

Detect polymorphism: The existence of different polymorphs can be identified, as each form will produce a distinct PXRD pattern. google.comresearchgate.net

Assess sample purity: PXRD can detect the presence of minor crystalline impurities or different polymorphic forms within a sample. americanpharmaceuticalreview.com

Simultaneous techniques like XRD-DSC (Differential Scanning Calorimetry) can be employed to study phase transformations between polymorphs as a function of temperature. rigaku.com

Theoretical and Computational Studies on 1 Cyclohexyl 3 Isobutylurea

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule in a gaseous phase or with implicit solvent models.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation. For a flexible molecule like 1-Cyclohexyl-3-isobutylurea, with its rotatable bonds, multiple stable conformers may exist.

Illustrative Optimized Geometrical Parameters for a Disubstituted Urea (B33335) Derivative

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| C-N (Amide) | ~1.38 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | N-C-N | ~117° |

| O=C-N | ~121.5° | |

| Dihedral Angle | C-N-C-O | Varies with conformation |

Note: These values are representative and derived from studies on analogous urea compounds. Actual values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scienceopen.com

For urea derivatives, the HOMO is typically localized on the urea moiety, specifically involving the nitrogen and oxygen lone pairs, while the LUMO is often a π* orbital associated with the carbonyl group. scienceopen.comnih.gov Analysis of the FMOs for this compound would reveal the most probable sites for electrophilic and nucleophilic attack.

Illustrative FMO Data for a Urea Derivative

| Parameter | Energy (eV) | Interpretation |

| EHOMO | ~ -6.5 eV | Indicates electron-donating capability |

| ELUMO | ~ 1.2 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ~ 7.7 eV | Suggests high kinetic stability |

Note: These values are illustrative and based on calculations for related urea molecules. scienceopen.comresearchgate.net The specific energies for this compound would depend on the chosen computational method.

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. crystalsolutions.eu These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, providing a strong basis for assigning specific peaks in an experimental spectrum to particular molecular motions (e.g., C=O stretch, N-H bend). arxiv.org

For this compound, this would allow for the unambiguous assignment of characteristic vibrational modes, such as the urea I (mainly C=O stretching), urea II (N-H bending and C-N stretching), and urea III (C-N stretching and N-H bending) bands.

Illustrative Calculated vs. Experimental Vibrational Frequencies for Urea-type Modes

| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Typical Experimental Range (cm-1) | Assignment |

| N-H Stretch | 3350 - 3450 | 3300 - 3500 | Stretching of N-H bonds |

| C-H Stretch | 2850 - 2960 | 2850 - 2960 | Stretching of C-H bonds in cyclohexyl & isobutyl groups |

| Urea I | ~1650 | 1630 - 1680 | C=O stretching |

| Urea II | ~1560 | 1550 - 1590 | N-H bending, C-N stretching |

| Urea III | ~1240 | 1230 - 1270 | C-N stretching, N-H bending |

Note: This table is a generalized representation based on data from various urea derivatives. tandfonline.comresearchgate.net

Molecular Dynamics Simulations

While quantum mechanics is excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

MD simulations can model the behavior of this compound in different environments, such as in an aqueous solution or a nonpolar solvent. These simulations would reveal the conformational dynamics of the molecule, showing how it transitions between different shapes and how these dynamics are influenced by the surrounding solvent molecules. For instance, in water, the hydrophobic cyclohexyl and isobutyl groups would likely influence the local water structure. researchgate.net Studies on similar alkylureas have shown that the degree of alkylation affects the hydration dynamics and the local water structure. aip.org

A key application of MD simulations is to study how molecules interact with each other. For urea derivatives, hydrogen bonding is a dominant intermolecular interaction. MD simulations can quantify the number and lifetime of hydrogen bonds between solute molecules and between the solute and solvent.

Furthermore, many urea derivatives are known to self-aggregate in solution, driven by a combination of hydrogen bonding and hydrophobic effects. nih.govacs.org MD simulations of this compound at various concentrations could predict its tendency to form dimers or larger aggregates. researchgate.net Analysis of the simulation trajectories would reveal the preferred orientations within these aggregates, for example, whether they are arranged to maximize hydrogen bonding between the urea groups or to sequester the hydrophobic alkyl chains from the water. nih.gov

Density Functional Theory (DFT) Applications

The cyclohexyl and isobutyl groups attached to the urea backbone are non-polar, alkyl substituents that exert significant steric and electronic influences. DFT calculations can quantify these effects on the molecule's conformation and reactivity.

Conformational Analysis: The planarity of the urea functional group is critical to its properties. Studies on related N-alkyl-N'-aryl ureas show that substituents heavily influence the dihedral angles around the N-C bonds. nih.govnih.gov For this compound, the bulky nature of both the cyclohexyl and isobutyl groups creates steric hindrance. This hindrance influences the rotational barriers around the C-N bonds and determines the most stable conformers. Computational studies on simple alkylureas (e.g., methylurea, ethylurea, isopropylurea) reveal that they predominantly adopt an anti geometry, where the alkyl groups are on opposite sides of the C=O bond, as this minimizes steric repulsion. researchgate.net It is expected that this compound would also favor an anti conformation as its lowest energy state.

Electronic Effects: The alkyl groups are electron-donating by induction, which enriches the electron density of the urea core. This electronic effect can be analyzed using several DFT-derived parameters:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. chemscene.com For this compound, the HOMO is expected to be localized primarily on the urea moiety, specifically the nitrogen and oxygen lone pairs, while the LUMO would likely be centered on the antibonding π* orbital of the carbonyl group. The electron-donating alkyl groups raise the energy of the HOMO, which can influence its reactivity as a nucleophile or hydrogen bond donor.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. chemscene.com For this compound, the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen atom, making it the primary site for electrophilic attack and hydrogen bond acceptance. The N-H protons would exhibit the most positive potential (blue), identifying them as the key hydrogen bond donor sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge transfer interactions (hyperconjugation) within the molecule. acs.org It can quantify the stabilization energy arising from the interaction between the lone pairs of the nitrogen atoms and the π* orbital of the carbonyl group, which contributes to the planar character and rotational barrier of the urea backbone.

Table 1: Representative DFT-Calculated Electronic Properties for Alkyl-Urea Analogs Data is illustrative and based on typical values for similar compounds.

| Parameter | Representative Value | Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap | ~5-7 eV | Indicates high kinetic stability and low electronic reactivity. |

| MEP Minimum (on C=O) | ~ -50 to -60 kcal/mol | Confirms the carbonyl oxygen is the strongest hydrogen bond acceptor site. |

| MEP Maximum (on N-H) | ~ +40 to +50 kcal/mol | Identifies the amide protons as primary hydrogen bond donor sites. |

| NBO Stabilization (LP(N) -> π*(C=O)) | ~ 50-70 kcal/mol | Quantifies the resonance effect that planarizes the urea group. |

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. mdpi.com By calculating the PES for a chemical reaction, chemists can identify the most favorable reaction pathway, locate transition states, and determine activation energies.

For this compound, DFT calculations can be used to explore the PES for various potential reactions. For instance, in base-catalyzed condensation reactions of urea derivatives, the PES can elucidate the mechanism, such as whether it proceeds via an SN2 or an E1cb pathway, by comparing the energy barriers of the respective transition states. mdpi.com Studies on the formation of ureas mediated by metal carbonyls have used DFT to map out complex multi-step reaction pathways, including migratory insertion and reductive elimination steps, identifying the rate-determining step by finding the highest energy barrier on the surface. acs.org

A relevant reaction for this compound could be its thermal decomposition. Exploring the PES would involve:

Identifying Reactants, Products, and Intermediates: The starting point is the optimized geometry of the reactant (this compound) and the potential products (e.g., cyclohexyl isocyanate and isobutylamine).

Locating Transition States (TS): A transition state search algorithm is used to find the saddle point on the PES connecting reactants and products. A true TS is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Calculating Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

For the decomposition of this compound, the PES would likely confirm a unimolecular pathway involving a four-membered ring transition state, as has been shown for other alkylureas. nih.gov

Computational Thermochemistry and Decomposition Pathways

Computational thermochemistry uses statistical mechanics and quantum chemical calculations to predict thermodynamic properties like enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). cienciavitae.ptnih.gov High-accuracy methods like CBS-QB3 or G4 can provide thermochemical data that rival experimental accuracy. nih.gov

An extensive theoretical study on the thermal decomposition of various alkylureas provides a strong model for this compound. nih.gov The primary decomposition mechanism is not simple bond cleavage but a concerted, four-center pericyclic reaction where a hydrogen atom from one alkyl group is transferred to the nitrogen of the other group, simultaneously breaking C-N bonds and forming an isocyanate and an amine. nih.gov

For this compound, two such pathways are possible:

Pathway A: Transfer of a hydrogen from the isobutyl group to the cyclohexyl-bearing nitrogen, yielding cyclohexyl isocyanate and isobutylamine (B53898) .

Pathway B: Transfer of a hydrogen from the cyclohexyl group to the isobutyl-bearing nitrogen, yielding isobutyl isocyanate and cyclohexylamine (B46788) .

Calculations on similar systems show that the activation energy depends on the nature of the transferred hydrogen (primary, secondary, or tertiary). nih.gov Since the transferable hydrogen on the cyclohexyl group is secondary (at the C1 position) and those on the isobutyl group are primary (at the CH2) or tertiary (at the CH), DFT calculations could predict the branching ratio between these two pathways by comparing their activation barriers. The pathway involving the transfer of the tertiary hydrogen from the isobutyl group would likely have a different energy barrier than the transfer of a secondary hydrogen from the cyclohexyl ring. However, the dominant pathway for many alkylureas is the formation of the most stable isocyanate and amine products. nih.gov

Table 2: Illustrative Calculated Thermochemical Data for Alkyl-Urea Decomposition Based on findings from reference nih.gov for analogous compounds. Values are representative.

| Reaction Pathway | Products | Representative Activation Energy (Ea) | Representative Reaction Enthalpy (ΔrH) |

|---|---|---|---|

| Pathway A | Cyclohexyl isocyanate + Isobutylamine | ~200-220 kJ/mol | ~130-150 kJ/mol |

| Pathway B | Isobutyl isocyanate + Cyclohexylamine | ~200-220 kJ/mol | ~130-150 kJ/mol |

Bond Dissociation Energies (BDEs) for the C-N bonds can also be calculated. However, studies confirm that the pericyclic decomposition pathway has a significantly lower energy barrier than homolytic bond cleavage, meaning it is the sole operative mechanism under thermal conditions. nih.gov

In Silico Prediction of Spectroscopic Properties

DFT calculations are a reliable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. By computing the second derivatives of the energy with respect to atomic displacements, one can obtain vibrational frequencies (Infrared and Raman spectra) and, by other methods, nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Spectroscopy (IR): Calculating the IR spectrum of this compound would involve optimizing its geometry and then performing a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). acs.org The output provides a list of vibrational modes and their corresponding frequencies and intensities.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. They are typically corrected using empirical scaling factors (e.g., ~0.96-0.98) to improve agreement with experimental spectra. acs.org

A key analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (bond stretches, angle bends) to a given normal mode. acs.org This allows for unambiguous assignment of spectral bands. For this compound, key predicted peaks would include the C=O stretch (~1650-1700 cm⁻¹), N-H stretching vibrations (~3300-3400 cm⁻¹), and various C-H stretching and bending modes from the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculation yields absolute magnetic shielding tensors for each nucleus. These are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, calculations would predict distinct signals for the cyclohexyl and isobutyl protons and carbons.

For ¹³C NMR, the carbonyl carbon would be predicted at a characteristic downfield shift (~158-160 ppm). The carbons of the alkyl groups would appear in the upfield region, with their specific shifts influenced by their local electronic environment.

For ¹H NMR, the N-H protons would appear as broad signals, with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding. The complex, overlapping signals of the cyclohexyl and isobutyl protons could be assigned with confidence by comparing experimental spectra to the computationally predicted values.

Table 3: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data for a Dialkylurea

| Spectroscopic Feature | Predicted Value (DFT) | Typical Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency | ~1685 cm⁻¹ (scaled) | ~1650 cm⁻¹ | C=O Stretch (Amide I) |

| IR Frequency | ~3350 cm⁻¹ (scaled) | ~3320 cm⁻¹ | N-H Stretch |

| ¹³C NMR Shift | ~159 ppm | ~158 ppm | C=O Carbon |

| ¹H NMR Shift | ~5.5-6.0 ppm | ~5.7 ppm | N-H Proton |

Reaction Mechanisms and Kinetics of 1 Cyclohexyl 3 Isobutylurea Transformations

Detailed Reaction Pathways for Urea (B33335) Formation

The most prevalent and industrially significant method for synthesizing unsymmetrical ureas like 1-Cyclohexyl-3-isobutylurea is the reaction between an isocyanate and a primary amine. oup.com This pathway offers a direct and efficient route to the desired product. The reaction can proceed in two ways, depending on the chosen reagents:

Pathway A: The nucleophilic addition of isobutylamine (B53898) to cyclohexyl isocyanate.

Pathway B: The nucleophilic addition of cyclohexylamine (B46788) to isobutyl isocyanate.

In both scenarios, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the isocyanate's nitrogen atom, yielding the final urea product. The reaction is typically rapid and highly chemoselective. oup.commdpi.com

Alternative, non-isocyanate routes have also been developed. One such method involves the reaction of an amine with urea at elevated temperatures (e.g., 80–90 °C). nih.gov This process is believed to proceed through the in-situ formation of isocyanic acid from urea, which then reacts with the amine. nih.gov Microwave-assisted organic synthesis has also been employed to improve reaction kinetics and yields for urea derivatives, often through one-pot procedures that generate the isocyanate intermediate in situ before its reaction with an amine. googleapis.com

Table 1: Primary Synthesis Pathways for this compound

| Pathway | Reactant 1 | Reactant 2 | Mechanism |

|---|---|---|---|

| A | Cyclohexyl Isocyanate | Isobutylamine | Nucleophilic Addition |

Mechanistic Studies of Controlled Degradation

The degradation of this compound can be induced through several mechanisms, including hydrolysis, photolysis, and thermal decomposition.

The hydrolysis of ureas breaks the amide bonds, ultimately yielding the constituent amines and carbon dioxide. The mechanism is dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen atom. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and cleavage of the carbon-nitrogen bonds lead to the formation of cyclohexylamine, isobutylamine, and carbonic acid, which readily decomposes to CO2 and water. Computational studies on general urea decomposition have explored such hydrolytic pathways. annualreviews.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving a C-N bond to release an amine and a carbamate (B1207046) intermediate. The carbamate is unstable and subsequently decomposes to yield the second amine and carbon dioxide.

Table 2: Products of this compound Hydrolysis

| Condition | Intermediate Steps | Final Products |

|---|---|---|

| Acid-Catalyzed | Protonation of C=O, H₂O attack, C-N cleavage | Cyclohexylamine, Isobutylamine, Carbon Dioxide |

Specific photolytic studies on this compound are not widely available in the reviewed literature. However, research on other substituted ureas provides insight into potential degradation pathways under UV irradiation. The urea linkage itself is generally considered resistant to direct photolysis by environmental sunlight (wavelengths >290 nm). oup.comnih.gov However, degradation can occur, particularly with higher-energy UV light or in the presence of photosensitizers.

Potential photochemical reactions for alkyl ureas can include:

Carbon-Nitrogen Bond Cleavage: Similar to thermal decomposition, one of the C-N bonds may break, resulting in the formation of isocyanate and amine species. annualreviews.org

Radical-Mediated Reactions: The presence of alkyl groups (cyclohexyl and isobutyl) provides sites for hydrogen abstraction, initiating radical chain reactions. Intermolecular reductions can occur when a γ-hydrogen is available relative to the urea carbonyl. annualreviews.org Degradation may involve the loss of alkyl groups or cleavage of the amide bond. researchgate.net

Studies on some phenylurea herbicides have shown that photolysis at acidic pH can lead to slow degradation, while the compounds are stable at neutral or basic pH. nih.gov

Table 3: Hypothetical Products from Photolytic Degradation

| Photolytic Pathway | Potential Products |

|---|---|

| C-N Bond Cleavage | Cyclohexyl isocyanate, Isobutylamine, Isobutyl isocyanate, Cyclohexylamine |

Theoretical studies on the thermal decomposition of alkyl ureas indicate a primary unimolecular degradation pathway. researchgate.net This process occurs at high temperatures, typically above 200 °C, and involves the dissociation of the urea bond. nih.govresearchgate.net

The dominant mechanism is a four-center pericyclic reaction, where a hydrogen atom from the nitrogen of one substituent is transferred to the nitrogen atom of the other substituent, leading to a simultaneous cleavage of the C-N bond. researchgate.net This concerted reaction avoids high-energy bond fission intermediates and results in the formation of an isocyanate and an amine. researchgate.net For this compound, two distinct decomposition routes are possible, depending on which N-H bond participates and which C-N bond cleaves.

Route 1: Decomposition to cyclohexyl isocyanate and isobutylamine.

Route 2: Decomposition to isobutyl isocyanate and cyclohexylamine.

Computational analyses suggest that the specific products and their branching ratios can be predicted based on the nature of the substituents on the nitrogen atoms. researchgate.net

Table 4: Thermal Decomposition Pathways and Products

| Decomposition Route | Products | Reaction Type |

|---|---|---|

| 1 | Cyclohexyl Isocyanate + Isobutylamine | Four-center pericyclic reaction |

Kinetic Analysis of Synthesis and Degradation Processes

The kinetics of both the formation and degradation of this compound are influenced by several factors.

Synthesis Kinetics: The reaction of an amine with an isocyanate is generally characterized by fast kinetics. mdpi.com The rate can be significantly enhanced by factors such as temperature and the use of microwave irradiation, which improves heat and mass transfer, often leading to shorter reaction times and higher yields. googleapis.com When using urea as a starting material, temperature has a strong, non-linear effect on the reaction rate. nih.gov

Degradation Kinetics: The kinetics of thermal decomposition have been modeled theoretically. A reaction rate rule has been proposed for alkyl ureas, which allows for the prediction of decomposition rates and product branching ratios based on the nature of the transferred hydrogen atom (primary vs. secondary) and the nature of the nitrogen atom acceptor. researchgate.net For photolytic degradation, studies on related phenylurea herbicides have determined first-order rate constants and quantum yields, which are highly dependent on pH and the specific molecular structure. oup.comnih.gov Hydrolysis rates are also highly pH-dependent.

Table 5: Factors Influencing Reaction Kinetics

| Process | Influencing Factor | Effect on Rate |

|---|---|---|

| Synthesis | Temperature | Increase |

| Microwave Irradiation | Significant Increase googleapis.com | |

| Reactant Choice (Isocyanate vs. Urea) | Isocyanate route is typically faster nih.gov | |

| Degradation | Temperature (Thermal) | Increase researchgate.net |

| pH (Hydrolysis) | Rate is pH-dependent | |

| UV Irradiation (Photolysis) | Dependent on wavelength and sensitizers annualreviews.org |

Derivatization Strategies for 1 Cyclohexyl 3 Isobutylurea and Analogues

Derivatization for Enhanced Analytical Detection and Separation

Urea (B33335) compounds can be challenging to analyze directly using gas chromatography (GC) due to their polarity and potential for thermal degradation. researchgate.net Derivatization is a common strategy to overcome these limitations by converting the urea into a more volatile and stable form. gcms.czjfda-online.comresearchgate.net

Alkylation introduces an alkyl group into a molecule, which can decrease the polarity of ureas and make them more suitable for GC analysis. gcms.czjfda-online.com This process typically involves reacting the urea with an alkylating agent in the presence of a base. acs.org For instance, phenylurea herbicides have been successfully analyzed by GC after ethylation with ethyl iodide (EtI) and sodium hydride (NaH) in dimethyl sulfoxide (B87167) (Me2SO). researchgate.net This approach is applicable to 1-Cyclohexyl-3-isobutylurea, where the hydrogen on the nitrogen atoms can be replaced by an alkyl group. Another common alkylating agent is methyl iodide. acs.org Flash methylation, using reagents like tetramethylammonium (B1211777) hydroxide (B78521), can also be employed, where the reaction occurs in the hot injector of the gas chromatograph. colostate.edu

Table 1: Common Alkylation Reagents and Their Applications

| Reagent | Target Functional Group | Application Notes |

|---|---|---|

| Methyl Iodide (CH₃I) | Acidic protons (e.g., N-H in ureas) | Commonly used for methylation to increase volatility for GC analysis. acs.org |

| Ethyl Iodide (C₂H₅I) | Acidic protons | Used for ethylation, similar to methylation, to create more volatile derivatives. researchgate.net |

| Tetramethylammonium Hydroxide | Carboxylic acids, phenols, amides | Used for "flash alkylation" in the GC injector port. colostate.edu |

This table is generated based on information from multiple sources.

Acylation is another effective derivatization technique that involves the introduction of an acyl group (R-C=O) into a molecule. gcms.cz This is particularly useful for compounds with active hydrogens like those in the N-H bonds of ureas. Acylation can improve the stability and volatility of the analyte. gcms.cz Common acylation reagents include anhydrides and acid chlorides. The use of fluorinated anhydrides, for example, can produce derivatives that are highly detectable by electron capture detectors (ECD) and are also suitable for mass spectrometry (MS). gcms.czjfda-online.com

Silylation is a widely used derivatization method where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, leading to increased volatility and thermal stability. gcms.cznih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. research-solution.com Silylated derivatives are well-suited for GC-MS analysis. nih.gov For enhanced sensitivity, particularly with negative chemical ionization mass spectrometry (NCI-MS), derivatization with reagents that introduce electrophoric groups is beneficial. jfda-online.com

Table 2: Comparison of Acylation and Silylation for GC Analysis

| Derivatization Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acylation | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) | Improves stability, can enhance detector response (especially with fluorinated groups for ECD). gcms.cz | Can sometimes produce byproducts that interfere with analysis. |

This table is generated based on information from multiple sources.

Functionalization for Integration into Polymeric Materials

The urea functional group is a valuable component in polymer chemistry due to its ability to form strong hydrogen bonds. nih.gov By functionalizing this compound or its analogues, it is possible to create monomers that can be incorporated into polymer chains. This can be achieved by introducing reactive groups, such as vinyl or hydroxyl moieties, onto the cyclohexyl or isobutyl substituents. These functionalized ureas can then be polymerized or co-polymerized to create materials with specific properties. For instance, urea-containing polymers have been developed for applications such as self-healing materials and chemosensors. nih.govaip.org The incorporation of hindered urea bonds can lead to dynamic polymers that are reversible and can self-heal at low temperatures. nih.govresearchgate.net Furthermore, urea-functionalized mesoporous polymers have shown promise as catalysts. rsc.org The functionalization of existing polymers, like polyester (B1180765) urethane (B1682113) urea (PEUU), with molecules containing urea or related groups can also enhance their properties, for example, to improve antithrombotic performance in cardiovascular devices. nih.gov

Chiral Derivatization for Enantiomeric Resolution and Chiral Stationary Phase Development

For chiral ureas, or for the separation of enantiomeric compounds using urea-based derivatives, chiral derivatization is a key strategy. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers. nih.govgreyhoundchrom.com These diastereomers have different physical properties and can be separated on a non-chiral stationary phase. nih.gov For example, amino acids have been successfully separated after derivatization with reagents that form urea or thiourea (B124793) derivatives. nih.gov

Alternatively, chiral urea derivatives can be used in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). mdpi.com Polysaccharide-based CSPs, for instance, have been shown to effectively resolve the enantiomers of various urea compounds. mdpi.commdpi.com The development of chiral bifunctional (thio)urea organocatalysts has also been a significant area of research for dynamic kinetic resolution (DKR), a powerful method for synthesizing chiral compounds. semanticscholar.orgnih.gov

Table 3: Examples of Chiral Derivatization and Separation Techniques for Urea-Related Compounds

| Technique | Description | Application Example |

|---|---|---|

| Chiral Derivatizing Agents (CDAs) | Reaction with a chiral reagent to form diastereomers for separation on an achiral column. nih.gov | Separation of amino acid enantiomers by forming urea or thiourea derivatives. nih.gov |

| Chiral Stationary Phases (CSPs) | Use of a stationary phase containing a chiral selector to directly separate enantiomers. | Enantioseparation of trans-β-lactam ureas on immobilized polysaccharide-based CSPs. mdpi.com |

This table is generated based on information from multiple sources.

Modification for Tunable Supramolecular Assembly

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N'-dialkylureas |

| Phenylurea |

| Ethyl iodide |

| Sodium hydride |

| Dimethyl sulfoxide |

| Methyl iodide |

| Tetramethylammonium hydroxide |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Polyester urethane urea (PEUU) |

| trans-β-lactam ureas |

| Amino acids |

Non Clinical Applications and Materials Science Aspects of 1 Cyclohexyl 3 Isobutylurea

Applications in Chiral Separation Technologies

The separation of enantiomers, or chiral molecules that are non-superimposable mirror images of each other, is critical in fields such as pharmaceuticals and agrochemicals. Derivatives incorporating the isobutylurea (B14434) moiety have been instrumental in the development of materials for chiral chromatography.

Research has focused on integrating the isobutylurea functional group into polysaccharide backbones, particularly chitosan (B1678972), to create highly effective chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govrsc.org These CSPs are typically prepared by coating the modified chitosan derivatives onto a silica (B1680970) gel support. rsc.orgresearchgate.net

The synthesis strategy involves modifying the native chitosan at its three reactive sites: the C2-amino group and the C3- and C6-hydroxyl groups. The C2-amino group is reacted to form an isobutylurea, while the hydroxyl groups are typically derivatized with various substituted phenylcarbamates. nih.govrsc.org The nature of the substituents on the phenyl rings, such as chloro or methyl groups, significantly influences the enantioseparation capabilities of the resulting CSP. rsc.orgresearchgate.net

Studies have shown that these chitosan-isobutylurea derivatives can exhibit outstanding chiral recognition abilities, in some cases performing as well as or better than commercially available cellulose-based CSPs. nih.govresearchgate.net An important advantage of these materials is their tolerance to a wide range of organic solvents, including those like ethyl acetate (B1210297) and tetrahydrofuran (B95107) which can damage other coated-type CSPs. nih.govrsc.org This enhanced durability expands their applicability in various chromatographic conditions. rsc.orgresearchgate.net

The performance of these CSPs is influenced by factors such as the molecular weight of the chitosan backbone and the specific combination of substituents. nih.gov For instance, researchers found that chitosan 3,6-bis(4-methylphenylcarbamate)-2-(isobutylurea) and chitosan 3,6-bis(3-chloro-4-methylphenylcarbamate)-2-(isobutylurea) were particularly effective chiral selectors. nih.govresearchgate.net

Table 1: Examples of 1-Cyclohexyl-3-isobutylurea-Based Chiral Stationary Phases and Research Findings

| Chiral Selector Derivative | Key Research Finding | Reference |

| Chitosan 3,6-bis(arylcarbamate)-2-(isobutylurea)s | Demonstrated better enantioseparation performance than a homemade CSP of cellulose (B213188) tris(3,5-dimethylphenylcarbamate). Possessed outstanding chiral recognition abilities. | nih.gov |

| Chloro-substituted chitosan isobutylurea derivatives | The corresponding CSPs showed good solvent tolerance, allowing for the use of "unusual organic solvents" as mobile phase additives. | rsc.org |

| Chitosan bis(halophenylcarbamate)-(isobutyrylamide)s | Showed powerful enantioseparation performance, comparable or superior to well-known cellulose and amylose (B160209) derivatives for many racemates. | researchgate.net |

| Chitosan 2-isopropylthiourea-3,6-dicarbamate derivatives | The enantioseparation power was significantly affected by the 3,6-substituents of the glucosamine (B1671600) unit. | researchgate.net |

The ability of these modified chitosan surfaces to separate enantiomers stems from the formation of transient diastereomeric complexes between the chiral selector (the CSP) and the chiral analyte. mdpi.com The stereospecific recognition is governed by a combination of non-covalent interactions. mdpi.com For polysaccharide-based CSPs, including the isobutylurea derivatives, the primary mechanisms include:

Hydrogen Bonding: The N-H protons of the urea (B33335) and carbamate (B1207046) groups, along with the carbonyl oxygens, act as key hydrogen bond donors and acceptors. These interactions are crucial for the binding of analytes that also possess hydrogen bonding capabilities. mdpi.comresearchgate.net

π-π Interactions: The aromatic rings of the phenylcarbamate substituents at the C3 and C6 positions provide sites for π-π stacking interactions with analytes containing aromatic moieties. mdpi.com

The specific three-dimensional arrangement of the isobutylurea and arylcarbamate groups along the helical polymer chain creates a unique chiral environment responsible for the differential binding energies observed between enantiomers, leading to their successful separation. mdpi.comresearchgate.net

Role as Chemical Reagents or Intermediates in Organic Synthesis

While urea derivatives are a well-established class of compounds in organic chemistry, a review of available scientific literature does not indicate specific applications of this compound as a notable chemical reagent or intermediate in the contexts outlined below.

There is no significant information in the reviewed literature detailing the use of this compound as a direct precursor for constructing complex molecular architectures.

The scientific literature does not provide specific examples or studies where this compound is employed in catalytic support or for ligand design in catalysis. ethernet.edu.et

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, focusing on their organization through non-covalent interactions. numberanalytics.comuclouvain.be Although ureas are known to participate in self-assembly through strong hydrogen bonding, there is a lack of specific research in the scientific literature focusing on the supramolecular chemistry or self-assembly phenomena of the individual compound this compound. nih.govru.nl

Design of Hydrogen-Bonded Organic Frameworks

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. worktribe.comifmpan.poznan.pl The design of HOFs relies on the predictable and directional nature of these non-covalent interactions. The urea group, with its two N-H donors and one C=O acceptor, is a well-established motif for creating robust hydrogen-bonded assemblies.

While specific research on HOFs constructed from this compound is not extensively documented, the principles of urea-based self-assembly suggest its potential as a building block. The interplay between the strong, directional hydrogen bonds of the urea group and the weaker van der Waals interactions of the aliphatic substituents would be critical in determining the final framework topology. The steric demands of the cyclohexyl and isobutyl groups might hinder the formation of densely packed structures, potentially leading to materials with void spaces characteristic of HOFs.

| Interaction Type | Potential Role in Framework Design |

| N-H···O=C Hydrogen Bond | Primary interaction for forming 1D chains or tapes. |

| van der Waals Forces | Dictate the packing of hydrogen-bonded chains. |

| Steric Hindrance | Influences the overall topology and potential porosity. |

Formation of Ordered Nanostructures and Soft Materials

The self-assembly properties of dialkylureas are not limited to crystalline frameworks but also extend to the formation of ordered nanostructures in solution, leading to the creation of soft materials like organogels. nih.gov The driving force for this behavior is the formation of intermolecular hydrogen bonds, which leads to the creation of elongated, fibrous aggregates. nih.gov These fibers can then entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel.

For this compound, it is anticipated that in non-polar organic solvents, the molecules would self-assemble via hydrogen bonding to minimize unfavorable interactions between the polar urea group and the non-polar solvent. This process can lead to the formation of nanofibers or ribbons. The morphology of these nanostructures would be influenced by factors such as solvent polarity, concentration, and temperature.

Research on other dialkylureas has shown that subtle changes in the alkyl substituents can have a significant impact on the resulting gel properties. researchgate.net The combination of the rigid cyclohexyl group and the more flexible isobutyl group in this compound could lead to unique packing arrangements within the self-assembled fibers, potentially influencing their mechanical properties and thermal stability.

Coordination Chemistry with Metal Centers

The urea moiety is a classic ligand in coordination chemistry, capable of binding to metal centers through its carbonyl oxygen atom. The lone pairs on the oxygen atom make it a good Lewis base, allowing it to coordinate to a variety of metal ions.

Synthesis and Characterization of Metal-Urea Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the urea with a metal salt in a suitable solvent. The general reaction can be represented as:

n(C₁₁H₂₂N₂O) + MXy → [M(C₁₁H₂₂N₂O)n]Xy

Where M is the metal ion, X is the counter-anion, and n is the number of urea ligands. The synthesis of transition metal complexes often involves straightforward substitution reactions where solvent molecules in the metal's coordination sphere are replaced by the urea ligand. eolss.net

Characterization of the resulting metal-urea complexes would rely on a suite of standard analytical techniques.

| Analytical Technique | Information Gained |

| Infrared (IR) Spectroscopy | A shift in the C=O stretching frequency (typically around 1620-1660 cm⁻¹) to a lower wavenumber upon coordination provides strong evidence of the oxygen atom's involvement in bonding to the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the N-H protons and the carbon atoms of the urea group can provide insights into the coordination environment. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |

| Elemental Analysis | Confirms the stoichiometry of the complex. |

While specific metal complexes of this compound are not prominently featured in the literature, studies on similar dialkylureas and thioureas demonstrate their versatility as ligands. rsc.org

Exploration of Coordination Modes and Ligand Properties

The primary coordination mode for N,N'-disubstituted ureas like this compound is monodentate coordination through the carbonyl oxygen.

Monodentate O-Coordination: This is the most common coordination mode. The urea ligand binds to a single metal center through the oxygen atom. The N-H groups are typically not involved in coordination but can form intramolecular or intermolecular hydrogen bonds that stabilize the complex structure.

Bridging Coordination: In some cases, the urea ligand can act as a bridge between two metal centers. This is less common for simple ureas but can be facilitated by specific geometric constraints within a larger molecular assembly.

The ligand properties of this compound are largely defined by the electronic and steric characteristics of its substituents. The cyclohexyl and isobutyl groups are both electron-donating, which increases the electron density on the carbonyl oxygen, enhancing its basicity and its ability to coordinate to metal ions. However, these bulky alkyl groups also exert significant steric hindrance around the coordination site. This steric bulk can influence the number of ligands that can coordinate to a metal center and may affect the stability and reactivity of the resulting complexes. For instance, the steric hindrance might favor the formation of complexes with lower coordination numbers.

Environmental Fate and Chemical Degradation Pathways of 1 Cyclohexyl 3 Isobutylurea

Hydrolytic Degradation in Aqueous Environments